3,4-Diethylisoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diethyl-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-5-6(4-2)9-10-7(5)8/h3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZVKESDPCGFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650280 | |
| Record name | 3,4-Diethyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71378-51-3 | |
| Record name | 3,4-Diethyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoxazol 5 Amines, with Specific Relevance to 3,4 Diethylisoxazol 5 Amine
Established Approaches for Isoxazole (B147169) Ring Construction
The synthesis of the isoxazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into two main strategies: 1,3-dipolar cycloaddition reactions and hydroxylamine-mediated cyclizations.
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and versatile methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. beilstein-journals.orgnih.gov In the context of isoxazole synthesis, this typically involves the reaction of a nitrile oxide with an alkene or alkyne. beilstein-journals.orgnih.gov
The reaction of nitrile oxides with alkenes and alkynes is a cornerstone of isoxazole synthesis. beilstein-journals.orgnih.gov The regioselectivity of this cycloaddition is a critical aspect, and it is influenced by both steric and electronic factors of the reactants. mdpi.com Generally, the reaction of monosubstituted and 1,1-disubstituted alkenes with nitrile oxides leads to the regioselective formation of 5-substituted 2-isoxazolines. scielo.br However, 1,2-disubstituted olefins often yield mixtures of regio- and stereoisomers. scielo.br
The use of alkynes as dipolarophiles directly yields isoxazoles. However, these reactions can also lead to mixtures of regioisomers. nih.gov To overcome issues of regioselectivity and the sometimes-difficult preparation of functionalized alkynes, alkyne surrogates, such as 1,1-disubstituted bromoalkenes, have been employed. These alkenes react with nitrile oxides to form 5,5-disubstituted bromoisoxazoline intermediates, which then eliminate HBr to afford the desired isoxazole. nih.gov
The regioselective synthesis of 3,4-disubstituted isoxazoles can be achieved through the [3+2] cycloaddition of nitrile oxides with enamines, followed by oxidation. researchgate.netorganic-chemistry.org This method offers a metal-free and high-yielding route to these valuable compounds. researchgate.net Additionally, the reaction of nitrile oxides with norbornenes has been studied, showing good exo-selectivity and complete site-selectivity. scielo.br
| Dipolarophile | Nitrile Oxide | Product | Key Features |
| Alkenes | In situ generated | 2-Isoxazolines | Can be oxidized to isoxazoles. mdpi.com |
| Alkynes | In situ generated | Isoxazoles | May produce regioisomeric mixtures. nih.gov |
| Enamines | In situ generated | 3,4-Disubstituted isoxazoles | High regioselectivity, metal-free. researchgate.netorganic-chemistry.org |
| Norbornenes | Various | Norbornene-fused isoxazolines | Good exo-selectivity. scielo.br |
Transition metals have been shown to catalyze various transformations leading to isoxazoles. bohrium.com Copper(I) catalysis, in particular, has been utilized in the synthesis of 5-aminoisoxazoles. For instance, the copper-catalyzed C-alkylation of nitroalkanes with α-bromonitriles provides β-cyanonitroalkanes, which can be further exploited to form 5-aminoisoxazoles. nih.govacs.org
Copper-catalyzed [3+2] cycloaddition of in situ generated nitrile oxides with alkynes also provides a highly regioselective, one-step synthesis of isoxazoles. organic-chemistry.org Other metals like gold, iron, silver, ruthenium, and palladium have also found applications in isoxazole synthesis through various catalytic cycles, including domino reactions, cycloisomerizations, and cascade cyclizations. bohrium.com For example, ruthenium has been used to catalyze the cycloaddition of haloalkynes with nitrile oxides. bohrium.com
| Metal Catalyst | Reaction Type | Substrates | Product |
| Copper(I) | C-alkylation/Cyclization | Nitroalkanes, α-bromonitriles | 5-Aminoisoxazoles nih.govacs.org |
| Copper | [3+2] Cycloaddition | Alkynes, Nitrile Oxides | Isoxazoles organic-chemistry.org |
| Ruthenium | Cycloaddition | Haloalkynes, Nitrile Oxides | Isoxazoles bohrium.com |
| Gold | Cycloisomerization | α,β-Acetylenic oximes | Substituted isoxazoles organic-chemistry.org |
| Palladium | Sonogashira/Cycloaddition | Acid chlorides, Terminal alkynes | Isoxazoles nih.gov |
Hydroxylamine-Mediated Cyclization Reactions
A classical and widely used approach for the synthesis of isoxazoles involves the condensation of hydroxylamine (B1172632) with a three-carbon component, typically a 1,3-dicarbonyl compound or its synthetic equivalent. core.ac.ukyoutube.com
The reaction of hydroxylamine with 1,3-dicarbonyl compounds is a fundamental method for preparing isoxazoles. youtube.com The initial step involves the formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl, and subsequent dehydration leads to the aromatic isoxazole ring. youtube.com
This methodology has been extended to multicomponent reactions. For instance, the one-pot reaction of hydroxylamine hydrochloride, β-ketoesters, and various aldehydes can produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comsemnan.ac.irias.ac.inresearchgate.netclockss.orgpreprints.orgresearchgate.net These reactions are often promoted by organocatalysts like L-valine, piperazine, or can even be facilitated by green conditions such as using water as a solvent or exposure to natural sunlight. semnan.ac.irias.ac.inclockss.org The mechanism generally involves the initial formation of an oxime from the β-ketoester and hydroxylamine, which then cyclizes to an isoxazol-5(4H)-one intermediate. This intermediate subsequently undergoes a Knoevenagel condensation with the aldehyde to yield the final product. mdpi.comclockss.org
| 1,3-Dicarbonyl Component | Catalyst/Conditions | Product |
| β-Ketoesters | L-valine, ethanol, reflux | 3,4-Disubstituted isoxazol-5(4H)-ones ias.ac.inresearchgate.net |
| β-Ketoesters | Piperazine, water | 3,4-Disubstituted isoxazol-5(4H)-ones clockss.org |
| β-Ketoesters | Natural sunlight, water | 4-Arylidene-isoxazole-5(4H)-ones semnan.ac.ir |
| β-Ketoesters | Amine-functionalized cellulose (B213188), water | 3,4-Disubstituted isoxazol-5(4H)-ones mdpi.compreprints.orgresearchgate.net |
α,β-Unsaturated carbonyl compounds, including chalcone (B49325) derivatives, serve as important precursors for isoxazole synthesis through their reaction with hydroxylamine. nih.gov This reaction typically proceeds via a Michael addition of the hydroxylamine to the double bond, followed by intramolecular cyclization and dehydration to form the isoxazoline (B3343090) ring, which can then be oxidized to the corresponding isoxazole. The reaction of hydroxylamine with α,β-unsaturated ketones containing a tertiary carbon atom α to the keto group can lead to 5-hydroxyisoxazolidine and 5-hydroxy-Δ2-isoxazoline derivatives. researchgate.net
Cyclization of β-Keto Esters and Hydroxamic Acids
A foundational method for synthesizing the isoxazole core involves the cyclization of 1,3-dicarbonyl compounds, such as β-keto esters, with hydroxylamine. acs.orgchim.it This reaction is a versatile route to isoxazol-5-one derivatives, which are key precursors or isomers of isoxazol-5-amines. The process typically begins with the reaction of a β-keto ester (e.g., ethyl acetoacetate) and hydroxylamine hydrochloride, often in the presence of an aldehyde, to form 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comacgpubs.org
The mechanism involves the formation of an oxime intermediate from the β-keto ester and hydroxylamine, which subsequently undergoes cyclization. mdpi.com However, this classical approach can lead to the formation of isomeric byproducts. acs.orgnih.gov For instance, the reaction of a β-keto ester with hydroxylamine can yield both the desired 3-substituted isoxazol-5-ol and the isomeric 5-isoxazolone. acs.orgnih.gov
To circumvent this lack of regioselectivity, a more recent and controlled three-step procedure has been developed. acs.orgnih.gov This method involves converting carboxylic acid derivatives into acyl Meldrum's acids. These intermediates then undergo aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to produce N,O-diBoc-protected β-keto hydroxamic acids. acs.org Subsequent treatment of these protected hydroxamic acids with hydrochloric acid facilitates cyclization to the corresponding 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct. acs.orgnih.gov
Table 1: Synthesis of Isoxazol-5(4H)-ones from β-Keto Esters
| β-Keto Ester Precursor | Additional Reagents | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes | Propylamine-functionalized cellulose / Water | 3,4-disubstituted isoxazol-5(4H)-ones | mdpi.com |
| Ethyl 3-oxohexanoate | Hydroxylamine hydrochloride, Aryl/heteroaryl aldehydes | Propylamine-functionalized cellulose / Water | 3-Propyl-4-substituted isoxazol-5(4H)-ones | mdpi.com |
| Ethyl acetoacetate | Hydroxylamine hydrochloride, Aromatic aldehydes | Gluconic acid aqueous solution | 3,4-disubstituted isoxazol-5(4H)-ones | acgpubs.org |
Novel and Advanced Synthetic Strategies for Isoxazol-5-amines
Recent advancements in organic synthesis have introduced more sophisticated strategies for constructing isoxazole derivatives, emphasizing regioselectivity, environmental sustainability, and operational simplicity.
Achieving specific substitution patterns on the isoxazole ring is critical for tuning the molecule's properties. Regioselective functionalization allows for the precise introduction of substituents at desired positions, such as the C4, C5, or N2 atoms. One notable example is the conjugate addition of isoxazol-5-ones to ethenesulfonyl fluoride (B91410), where the choice of base dictates the site of alkylation. researchgate.net Using sodium carbonate (Na₂CO₃) as the base results in N2-alkylation, while using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directs the reaction to C4-alkylation, affording the respective sulfonyl fluoride derivatives in good to excellent yields. researchgate.net
Organocatalysis has also emerged as a powerful tool for controlling regioselectivity. The asymmetric Mannich reaction of 3-phenyl-4(H)-isoxazol-5-one with isatin-derived N-Boc ketimines, catalyzed by a squaramide-based organocatalyst, leads to the exclusive C4-functionalization of the isoxazole ring. rsc.org Furthermore, AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides a method for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substrate. organic-chemistry.org Another approach involves the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes, which yields 4-alkyl-5-aminoisoxazoles, a class of compounds directly related to the target molecule. organic-chemistry.org
The principles of green chemistry, which aim to reduce waste and hazardous substance use, have been increasingly applied to isoxazole synthesis. researchgate.net These approaches focus on using eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netbenthamdirect.com
A prominent green strategy is the use of water as a reaction solvent. researchgate.net For example, the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from aldehydes, β-keto esters, and hydroxylamine hydrochloride can be efficiently performed in water using a recyclable propylamine-functionalized cellulose catalyst. mdpi.comresearchgate.netpreprints.org Similarly, a 50 wt% aqueous solution of gluconic acid has been successfully employed as a biodegradable, recyclable, and cost-effective solvent and catalyst for the same transformation. acgpubs.org
Other green techniques include the use of ionic liquids, such as triethyl ammonium (B1175870) acetate (B1210297) (TEAA), which can act as both a solvent and a recyclable catalyst. scirp.org Energy-efficient methods like microwave irradiation and ultrasonic-assisted synthesis have also been developed. benthamdirect.compreprints.org Microwave heating has been shown to enhance reaction rates and improve yields of isoxazole derivatives compared to conventional heating. benthamdirect.com Sonochemistry, or the use of ultrasound, accelerates reaction kinetics, minimizes byproducts, and allows for reactions to proceed under milder conditions, often without the need for toxic solvents or catalysts. preprints.orgpreprints.org
Table 2: Comparison of Green Chemistry Approaches for Isoxazole Synthesis
| Green Approach | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Aqueous Synthesis | Use of water as a benign solvent; recyclable catalyst. | Synthesis of isoxazol-5(4H)-ones using a cellulose-based catalyst. | mdpi.comresearchgate.net |
| Bio-based Solvent | Gluconic acid aqueous solution acts as a recyclable solvent and catalyst. | Knoevenagel condensation to form 3,4-disubstituted isoxazol-5(4H)-ones. | acgpubs.org |
| Ionic Liquid Catalysis | Triethyl ammonium acetate (TEAA) serves as a reusable solvent and catalyst. | One-pot synthesis of bis-isoxazolyl tetrahydropyridines. | scirp.org |
| Microwave Irradiation | Enhanced reaction rates, higher selectivity, and improved yields. | Synthesis of various isoxazole derivatives from chalcones. | benthamdirect.com |
| Ultrasonic Irradiation | Accelerated kinetics, reduced energy use, minimized byproducts. | Multi-component synthesis of isoxazole scaffolds. | preprints.orgpreprints.org |
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single procedure, avoiding the need to isolate intermediates. preprints.org This approach saves time, resources, and reduces waste, aligning well with the principles of green chemistry. mdpi.com MCRs are particularly well-suited for the rapid assembly of complex heterocyclic structures like isoxazoles. preprints.orgnih.gov
A widely reported MCR for this class of compounds is the three-component reaction of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. mdpi.comacgpubs.orgpreprints.org This reaction, often catalyzed by a mild acid or base in an eco-friendly solvent like water or ethanol, provides straightforward access to a diverse library of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comacgpubs.org Another novel one-pot, two-step protocol involves the reaction of electron-rich aromatic aldehydes, diethyl acetylenedicarboxylate, and hydroxylamine-O-sulfonic acid to produce isoxazole-5-ones bearing an ester group at the 3-position. arkat-usa.org Five-component reactions have also been developed, leading to densely functionalized piperidine (B6355638) derivatives that incorporate an isoxazole amine. scirp.orgnih.gov These protocols highlight the power of MCRs to build molecular complexity from simple starting materials in a single, efficient operation. preprints.org
A modern and highly efficient strategy for isoxazole synthesis is the oxidative heterocyclization of amines and alkynes. acs.org This approach involves the direct oxidation of a commercially available amine to a nitrile oxide intermediate, which then undergoes a [3+2] cycloaddition reaction with an alkyne to form the isoxazole ring. acs.orgacs.orgresearchgate.net This transformation is typically catalyzed by a rhodium complex and uses an oxidant like tert-butyl nitrite (B80452) (TBN). acs.org
The key advantage of this method is that it bypasses the need for the multi-step synthesis of nitrile oxide precursors, which is a common limitation of traditional methods. acs.orgresearchgate.net The reaction is described as operationally simple, mild, and highly regiospecific, with a broad tolerance for various functional groups on both the amine and alkyne starting materials. organic-chemistry.orgacs.orgorganic-chemistry.org This protocol represents a significant advancement, enabling the direct construction of isoxazoles from readily available primary amines. researchgate.net
Reported Synthetic Routes for 3,4-Diethylisoxazol-5-amine and Related Isomers
While specific literature detailing the synthesis of this compound (CAS 71378-51-3) is not abundant, synthetic routes can be inferred from established methods for closely related isomers. ambeed.combldpharm.com
A relevant method involves the synthesis of symmetrical 4-substituted 3,5-dialkylisoxazoles. psu.edu This procedure treats an aldehyde with a nitroalkane in the presence of aqueous sodium hydroxide. For instance, the reaction of nitropropane with 4-methoxybenzaldehyde (B44291) yields 4-(4-methoxyphenyl)-3,5-diethylisoxazole. psu.edu It is noted that the treatment of nitropropane with alkali-metal hydroxides alone can lead to the formation of 3,4,5-triethyl-isoxazole, a compound structurally very similar to the target molecule. psu.edu This suggests a plausible route could involve the condensation of appropriate precursors under basic conditions.
Another established route that could be adapted is the synthesis of 4-alkyl-5-aminoisoxazoles through the nucleophilic addition of a lithiated alkyl nitrile to an (α)-chlorooxime. organic-chemistry.org Adapting this method would require starting with 2-chloropentan-3-one (B101064) oxime and reacting it with lithiated propionitrile.
Furthermore, a general method for preparing 3-substituted-4-isoxazole carboxylic acids starts with a 3-substituted-3-oxopropionate ester, which is cyclized with hydroxylamine hydrochloride. google.com The resulting 3-substituted-4-isoxazol-5-ketone is then subjected to a series of transformations including acetalization, ring-opening, and re-closure to yield the final carboxylic acid product. google.com While not a direct route to an amine, this demonstrates the synthesis of a 3,4-disubstituted isoxazole core that could potentially be converted to the desired amine.
Table 3: Synthesis of 4-Substituted-3,5-dialkylisoxazoles
| Nitroalkane | Aldehyde | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitroethane | 4-Methoxybenzaldehyde | NaOH | 4-(4-methoxyphenyl)-3,5-dimethylisoxazole | 69 | psu.edu |
| Nitroethane | Benzaldehyde | NaOH | 3,5-dimethyl-4-phenylisoxazole | 73 | psu.edu |
| Nitroethane | 4-Chlorobenzaldehyde | NaOH | 4-(4-chlorophenyl)-3,5-dimethylisoxazole | 92 | psu.edu |
| Nitropropane | 4-Methoxybenzaldehyde | NaOH | 4-(4-methoxyphenyl)-3,5-diethylisoxazole | 78 | psu.edu |
Reactivity and Chemical Transformations of 3,4 Diethylisoxazol 5 Amine and Isoxazol 5 Amine Systems
Ring Cleavage Reactions of the Isoxazole (B147169) Nucleus
The cleavage of the isoxazole ring is a synthetically powerful transformation that allows for the conversion of the heterocyclic scaffold into a variety of open-chain compounds. This reactivity is primarily driven by the lability of the N-O bond, which can be broken under various conditions, including reductive, basic, and photochemical methods.
Mechanism of Nitrogen-Oxygen Bond Lability
The susceptibility of the isoxazole ring to cleavage stems from the inherent weakness of the N-O single bond. wikipedia.org This bond is the most fragile linkage in the heterocyclic system and serves as the initiation point for ring-opening reactions. Several factors and conditions can induce the scission of this bond:
Reductive Cleavage : A common method for cleaving the N-O bond is through catalytic hydrogenation. clockss.org Reagents such as Raney nickel, lithium aluminum hydride (LiAlH4), and samarium iodide (SmI2) are effective for this transformation. nih.gov Metal carbonyls, like hexacarbonylmolybdenum [Mo(CO)6] or pentacarbonyliron [Fe(CO)5], can also induce reductive cleavage, often in the presence of water. The proposed mechanism involves the formation of a complex between the metal and the isoxazole nitrogen, which facilitates the breaking of the N-O bond and leads to a (β-oxo vinyl)nitrene intermediate. This intermediate is then reduced by the metal in the presence of water to yield an amine. rsc.org
Photochemical Reactions : The isoxazole ring is sensitive to ultraviolet (UV) irradiation. Photolysis can cause the N-O bond to collapse, leading to a rearrangement through an azirine intermediate. wikipedia.orgnih.gov This photoreactivity highlights the inherent instability of the bond when subjected to energy input. nih.gov
Base-Catalyzed Ring Opening : Deprotonation at specific carbon atoms of the isoxazole ring can trigger N-O bond cleavage. For instance, deprotonation at the C3 position leads to the scission of the O-N bond and the formation of a more stable, ring-opened enolate anion. nsf.gov
Electronic Factors : The electronic structure of the isoxazole ring contributes to the N-O bond's lability. The antibonding molecular orbital (σ*) associated with the O-N bond can be populated by an incoming electron, initiating the ring-opening process. nsf.gov
Formation of Acyclic Difunctionalized Compounds through Ring Opening
The cleavage of the isoxazole ring is a valuable synthetic strategy because it unmasks two functional groups that were previously part of the heterocyclic structure. This transformation converts the cyclic precursor into a linear, difunctionalized compound, providing access to molecular architectures that are otherwise challenging to synthesize. rsc.orgnsf.govresearchgate.net
The specific nature of the resulting acyclic compound depends on the substitution pattern of the initial isoxazole and the reagents used for the ring-opening reaction. For isoxazol-5-amine (B86289) systems, reductive cleavage typically yields β-amino enones. clockss.orgrsc.org Other transformations can lead to a diverse array of products, including enaminoketones, γ-amino alcohols, and α,β-unsaturated oximes. researchgate.net A notable example is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent, which produces α-fluorocyanoketones. researchgate.net
The following table summarizes various methods for isoxazole ring cleavage and the resulting acyclic products.
| Cleavage Method | Reagent(s) | Resulting Acyclic Compound(s) |
| Catalytic Hydrogenation | Raney Nickel, H₂ | β-Amino enones, γ-Amino alcohols |
| Metal Carbonyl-Induced | [Mo(CO)₆] or [Fe(CO)₅] + H₂O | β-Amino enones |
| Chemical Reduction | LiAlH₄, SmI₂ | γ-Amino alcohols |
| Photochemical | UV Light | Azirine intermediates, leading to various products |
| Base-Catalyzed | Strong Base | Ring-opened enolates |
| Electrophilic Fluorination | Selectfluor® | α-Fluorocyanoketones |
Synthetic Utility in Generating β-Hydroxy Ketones and α-Hydroxy-β-Diketones
The reductive cleavage of 2-isoxazolines, which are dihydro derivatives of isoxazoles, is a well-established method for synthesizing β-hydroxy ketones. This transformation involves the scission of the N-O bond followed by the hydrolysis of the resulting imine intermediate. nih.gov A variety of reducing agents can be employed, but a combination of Raney nickel and aluminum chloride (AlCl₃) in aqueous methanol (B129727) has been found to be particularly effective for cleaving 2-isoxazolines fused to bicyclic systems, affording β-hydroxy ketones in good to excellent yields without the need for chromatographic purification. nih.gov While less common, further oxidation of the resulting β-hydroxy ketone moiety could potentially lead to α-hydroxy-β-diketones, although this is not a direct product of the initial ring cleavage.
Conversion to γ-Amino Alcohols
The isoxazole nucleus serves as a masked form of a γ-amino alcohol. Reductive ring cleavage of isoxazoles and their derivatives can directly yield this important functional group motif. researchgate.net The specific outcome of the reduction depends on the reducing agent used. While catalytic hydrogenation over Raney nickel often leads to β-amino enones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the N-O bond and the carbonyl group of the intermediate, resulting in the formation of a γ-amino alcohol. nih.gov This synthetic route provides a reliable method for accessing these valuable building blocks from readily available heterocyclic precursors. researchgate.net
Derivatization to α,β-Unsaturated Oximes
The isoxazole ring can be considered a latent form of an α,β-unsaturated oxime. Ring-opening reactions provide a pathway to unmask this functionality. researchgate.net This transformation typically involves a partial reduction or specific cleavage that preserves the C=N-OH group or a precursor to it. The conversion of isoxazoles into α,β-unsaturated oximes expands the synthetic utility of the isoxazole scaffold, allowing it to be used as a precursor for compounds containing this specific arrangement of functional groups. nih.gov
Production of β-Hydroxy Nitriles and Nitriles
The isoxazole ring can function as a synthon for a nitrile group. rsc.org Ring-opening reactions of isoxazole derivatives can lead to the formation of nitriles. Specifically, the cleavage of 2-isoxazolines is a known route to β-hydroxy nitriles. nih.govresearchgate.net This transformation can be achieved using various reagents and conditions. For example, biocatalytic asymmetric ring-opening of 4,5-dihydroisoxazoles has been developed as a cyanide-free method to produce chiral β-hydroxy nitriles with high enantioselectivity. researchgate.net This demonstrates the synthetic value of the isoxazole system in preparing complex, functionalized nitriles. researchgate.net
Regeneration of β-Dicarbonyl Compounds and Enaminoketones
The isoxazole nucleus is recognized as a stable masked form of various difunctionalized compounds. acs.org A key synthetic application of isoxazoles is their conversion into other important molecular structures through ring cleavage. The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under reductive or basic conditions. acs.org This property allows for the regeneration of β-dicarbonyl compounds, enaminoketones, β-hydroxy ketones, and γ-amino alcohols, making isoxazoles useful synthons for these units. acs.orgresearchgate.net
The transformation into enaminoketones, for instance, typically involves the hydrogenolysis of the N-O bond, often catalyzed by transition metals like Raney nickel or palladium on carbon. This reductive cleavage opens the ring to reveal a more complex, difunctional linear molecule. The specific outcome of the ring opening depends on the substitution pattern of the isoxazole and the reaction conditions employed.
| Isoxazole Derivative | Reagents & Conditions | Product Type |
| Substituted Isoxazole | H₂, Raney Ni or Pd/C | Enaminoketone |
| Substituted Isoxazole | Na/NH₃ | β-Dicarbonyl Compound |
| Substituted Isoxazole | LiAlH₄ | γ-Amino Alcohol |
This table illustrates common transformations of the isoxazole ring into various difunctional compounds.
Reactions Maintaining the Isoxazole Ring Integrity
While ring-opening reactions are synthetically valuable, many transformations can be performed on the isoxazole core and its substituents without cleaving the heterocyclic ring. These reactions are crucial for the synthesis of complex, functionalized isoxazole derivatives.
The isoxazole ring can undergo electrophilic aromatic substitution, although its reactivity is generally lower than that of benzene (B151609) due to the presence of the electronegative oxygen and nitrogen atoms. Theoretical and experimental studies indicate that the C-4 position is the most nucleophilic and thus the primary site for electrophilic attack. reddit.com This regioselectivity is attributed to the relative stability of the Wheland intermediate formed upon attack at this position compared to attack at C-3 or C-5. reddit.com
Nitration and halogenation are classic electrophilic aromatic substitution reactions that have been applied to isoxazole systems. Consistent with the general principle of electrophilic substitution on isoxazoles, these reactions predominantly occur at the C-4 position.
Halogenation: The direct halogenation of isoxazoles can be achieved using various electrophilic halogenating agents. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) leads to the formation of 4-haloisoxazoles through an electrophilic cyclization process. organic-chemistry.org ICl has been identified as a particularly efficient reagent for these transformations, providing high yields under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org Direct fluorination of the C-4 position on a 3,5-disubstituted isoxazole core has also been successfully achieved using N-fluorobenzenesulfonimide (NFSI).
Nitration: The nitration of aromatic rings is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com When applied to isoxazole derivatives, this reaction also yields the 4-nitroisoxazole (B72013) as the major product. The electron-withdrawing nature of the nitro group can further deactivate the ring towards subsequent electrophilic substitutions.
| Reaction | Reagent(s) | Position of Substitution |
| Iodination | ICl | C-4 |
| Bromination | Br₂ | C-4 |
| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | C-4 |
| Nitration | HNO₃ / H₂SO₄ | C-4 |
This table summarizes common electrophilic substitution reactions on the isoxazole ring and their regiochemical outcome.
Chloromethylation introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring. In the context of isoxazoles, this functional group is a valuable synthetic handle for further derivatization. While general electrophilic substitution favors the C-4 position, the synthesis of specifically substituted chloromethylisoxazoles is often achieved through cycloaddition strategies. For example, the reaction of nitrile oxides with 2,3-dichloropropene can lead to the formation of 5-(chloromethyl)isoxazoles. researchgate.net The regioselectivity of this cycloaddition is influenced by steric factors on the alkene. researchgate.net The resulting (chloromethyl)isoxazoles can then undergo nucleophilic substitution reactions at the chloromethyl group, allowing for the introduction of various functionalities without altering the isoxazole ring itself. researchgate.net
The primary amino group at the C-5 position of an isoxazole ring exhibits reactivity characteristic of aromatic amines, allowing for a wide range of chemical modifications.
The primary amine functionality in 5-aminoisoxazoles is a key site for derivatization. Its reactivity is influenced by the electronic properties of the isoxazole ring. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, which can modulate its nucleophilicity.
Studies on analogous 3-aminoisoxazolines have shown that they react readily with various amines in the presence of a base to afford substituted 3-aminoisoxazolines. acs.orgresearchgate.net Primary amines, such as n-butylamine and benzylamine, have been shown to be effective nucleophiles in these reactions. acs.org This reactivity can be extrapolated to the C-5 amino group. Common derivatizations for the primary amino group on the isoxazole ring include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer-type reactions, to introduce a range of substituents.
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).
These transformations provide access to a diverse array of 5-substituted isoxazole derivatives, enabling the systematic exploration of their chemical and biological properties. rsc.org
| Reaction Type | Reagent Class | Product Functional Group |
| Acylation | Acyl Halides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehydes, Ketones | Imine |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |
This table outlines the principal reactions for the derivatization of the C-5 primary amino group on the isoxazole ring.
Functionalization and Derivatization of the C-5 Amino Group
Chromatographic Derivatization Techniques for Analysis
The analysis of amine-containing compounds like 3,4-Diethylisoxazol-5-amine by chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), often benefits from derivatization. This process involves reacting the amine group with a specific reagent to enhance its properties for analysis, such as improving chromatographic separation, increasing ionization efficiency, or enabling fluorescence or UV detection. nih.gov Aliphatic amines typically lack a chromophore, making their detection difficult without derivatization. sigmaaldrich.com
A variety of derivatization reagents have been developed for primary and secondary amines, and their applicability can be extended to isoxazol-5-amine systems. The choice of reagent depends on the analytical goal and the specific properties of the analyte. nih.gov A combination of multiple derivatization methods may be necessary for comprehensive coverage in complex samples. nih.gov
Key considerations for selecting a derivatization reagent include its reactivity, the stability of the resulting derivative, and the detection method. For instance, Dansyl chloride (Dansyl-Cl) is a versatile reagent that produces fluorescent derivatives with high ionization efficiency, making it suitable for LC-MS analysis. nih.gov Another common reagent, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), is also effective, especially under highly acidic chromatographic conditions. nih.gov Ortho-phthalaldehyde (OPA), when combined with a thiol, is a useful fluorogenic reagent. nih.gov
The table below summarizes several common derivatization reagents for amines, highlighting their characteristics and potential application in the analysis of compounds like this compound.
| Derivatization Reagent | Abbreviation | Detection Method | Key Features |
| Dansyl chloride | Dansyl-Cl | Fluorescence, MS | Versatile, high ionization efficiency. nih.gov |
| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Fluorescence, UV, MS | Useful under acidic conditions. nih.gov |
| Dabsyl chloride | Dabsyl-Cl | UV-Vis, MS | Good alternative for weakly acidic/basic conditions. nih.gov |
| Ortho-phthalaldehyde (with thiol) | OPA | Fluorescence | Versatile fluorogenic reagent. nih.gov |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | UV, MS | Primarily used for chiral separation of enantiomers. nih.gov |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Fluorescence | Good selectivity in aqueous solution and excellent derivative stability. sigmaaldrich.com |
Transformations Leading to Fused Heterocyclic Systems
The 5-amino group of this compound serves as a key functional handle for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions where the amino group acts as a nucleophile, reacting with suitable polyfunctional electrophiles to build a new ring onto the isoxazole core.
One prominent strategy involves multicomponent reactions (MCRs). For example, studies on 5-amino-3-methylisoxazole (B44965) have shown its utility in condensations with aromatic aldehydes and various 1,3-dicarbonyl compounds. frontiersin.org These reactions, often conducted under microwave irradiation, can lead to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. frontiersin.org By analogy, this compound could be expected to undergo similar transformations, reacting with aldehydes and active methylene (B1212753) compounds to yield corresponding fused pyridine (B92270) systems. The outcome of such reactions can be influenced by the specific diketone used; for instance, reactions with 1,3-cyclohexanedione (B196179) have been reported to yield dihydro derivatives. frontiersin.org
The synthesis of fused heterocycles often involves a cyclocondensation step. General strategies for creating fused systems include intramolecular nitrile oxide cycloadditions and reactions involving reagents like hydroxylamine (B1172632) hydrochloride to build upon a pre-existing ring structure. mdpi.com The amino group in the isoxazole system can be a precursor to functionalities that participate in these ring-closing reactions. For instance, it can be transformed into a guanidine (B92328) moiety, which can then react with reagents like trichloroacetonitrile (B146778) to form fused triazine rings, a method used in the synthesis of 1,2,4-triazolo[1,5-a] aip.orgresearchgate.netrsc.orgtriazines. nih.gov
Introduction and Modification of C-Substituents
The isoxazole ring is a versatile scaffold that allows for the introduction and modification of substituents at its carbon positions (C-3, C-4, and C-5). nih.govmdpi.com This functionalization is crucial for tuning the molecule's properties. While the specific modification of the ethyl groups on this compound is not detailed in the provided context, general methodologies for isoxazole functionalization are well-established and applicable.
Direct functionalization of the isoxazole C-H bonds can be achieved through transition metal-catalyzed cross-coupling reactions or C-H activation. rsc.org For instance, C-H arylation at the C-5 position of 3,4-disubstituted isoxazoles has been accomplished using palladium catalysis with aryl iodides. rsc.org Similarly, fluorination at the C-4 position of 3,5-disubstituted isoxazoles can be achieved using reagents like Selectfluor™. rsc.org
A powerful method for creating highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This approach generates 4-iodoisoxazoles, where the iodine atom serves as a handle for subsequent palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of a wide variety of substituents at the C-4 position. nih.gov This methodology is tolerant of diverse functional groups and can be scaled up for larger quantity synthesis. nih.gov These established methods provide a roadmap for the potential modification of the isoxazole core in this compound, enabling the synthesis of a diverse library of analogues.
Photochemical Reactivity of Isoxazole Derivatives
UV-Induced Ring Collapse and Photoisomerization
Isoxazole derivatives exhibit rich and complex photochemical reactivity upon exposure to ultraviolet (UV) light. nih.gov A general and well-documented photochemical pathway for isoxazoles is the photoisomerization to oxazoles. aip.orgresearchgate.net This transformation is typically initiated by the absorption of UV radiation (in the range of 200–330 nm), which leads to the homolytic cleavage of the weak N-O bond within the isoxazole ring. nih.govrsc.org
Excited-state dynamics simulations have shown that upon excitation to the bright ππ-state, isoxazole undergoes ultrafast ring-opening, occurring within approximately 45 femtoseconds. acs.org This process is facilitated by a barrier-free reaction pathway involving both the initially excited ππ-state and a dissociative πσ*-state. acs.org The lability of the isoxazole N-O bond is a key factor in its light-activated ring-opening capabilities. rsc.org
The outcome of isoxazole photolysis can be influenced by the substituents on the ring. chemrxiv.org While isomerization to oxazoles is a common result, other products can also be formed. For example, irradiation of the parent isoxazole in an argon matrix at 240 nm resulted predominantly in decomposition to ketene (B1206846) and hydrogen cyanide, with no oxazole (B20620) formation observed. aip.org However, at different wavelengths or with different substitution patterns, such as in 3,5-dimethylisoxazole, the formation of key intermediates leading to rearrangement is observed. aip.org The selection of substituents can be used to tune the photochemical equilibrium and favor the formation of desired products while avoiding irreversible rearrangements. chemrxiv.org
Investigation of Azirine Intermediates in Photoreactions
The photoisomerization of isoxazoles to oxazoles is widely accepted to proceed through a ring contraction-ring expansion mechanism involving a 2H-azirine intermediate. aip.orgrsc.orgchemrxiv.org This mechanistic pathway is a cornerstone of isoxazole photochemistry.
The 2H-azirine intermediate can then undergo further photochemical or thermal reactions. Photoexcitation of the 2H-azirine typically leads to the cleavage of the C-C single bond, yielding a nitrile ylide. aip.orgresearchgate.net This nitrile ylide, a 1,3-dipole, can then undergo electrocyclization to form the final, more stable, five-membered oxazole ring. aip.orgresearchgate.net While the azirine intermediate is often challenging to isolate due to its reactivity and the potential for reverse photoisomerization back to the isoxazole, its existence has been established through various studies, including capture and characterization in argon matrices at low temperatures. researchgate.netchemrxiv.org
Directed Ring-Opening Functionalization Reactions
Beyond photochemical methods, the isoxazole ring can be opened through directed chemical reactions to introduce new functionalities, demonstrating its value as a synthetic intermediate. nih.govmdpi.com These reactions typically exploit the inherent reactivity of the N-O bond under non-photochemical conditions.
A notable example is the ring-opening fluorination of isoxazoles. organic-chemistry.orgresearchgate.netnih.gov Treatment of substituted isoxazoles with an electrophilic fluorinating agent, such as Selectfluor, under mild thermal conditions (e.g., 80°C in acetonitrile) leads to fluorination followed by N-O bond cleavage. organic-chemistry.orgresearchgate.net This process efficiently converts isoxazoles into valuable α-fluorocyanoketones, which are versatile precursors for a variety of other fluorinated compounds. organic-chemistry.orgresearchgate.netnih.gov This method is tolerant of various functional groups but generally requires the isoxazole to be substituted at the C-4 position for the reaction to proceed successfully. organic-chemistry.org
Reductive cleavage of the N-O bond provides another route for directed ring-opening. For instance, reacting isoxazoles with molybdenum hexacarbonyl (Mo(CO)6) in the presence of water results in the reductive opening of the ring to afford β-aminoenones in good yields. rsc.org Additionally, iron-catalyzed ring-opening reactions have also been reported, highlighting the utility of transition metals in mediating this transformation. researchgate.net These methods showcase how the isoxazole heterocycle can serve as a masked β-aminoenone or other functional group, which can be revealed through specific, directed chemical reactions.
Electrophilic Fluorination of Isoxazoles to Fluorinated Carbonyl Compounds
The transformation of isoxazoles into valuable fluorinated carbonyl compounds through electrophilic fluorination represents a significant advancement in synthetic organic chemistry. This process, particularly the ring-opening fluorination, provides a direct route to α-fluorocyanoketones, which are versatile building blocks for more complex fluorine-containing molecules.
A key methodology in this area involves the use of the electrophilic fluorinating agent 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. organic-chemistry.orgbohrium.comnih.govresearchgate.netjyamaguchi-lab.com Research has demonstrated that treating 4-substituted isoxazoles with Selectfluor leads to a ring-opening fluorination reaction, yielding tertiary fluorinated carbonyl compounds. organic-chemistry.orgbohrium.comnih.govresearchgate.netjyamaguchi-lab.com This transformation is typically conducted under mild reaction conditions, for example, in acetonitrile (B52724) (MeCN) at 80 °C. organic-chemistry.org
The general applicability of this reaction has been explored with various 4-methylisoxazoles bearing different substituents at the C5 position, showing good yields and tolerance for a range of functional groups. organic-chemistry.org It has been noted that the presence of a substituent at the C4 position of the isoxazole ring is a prerequisite for the successful ring-opening fluorination. organic-chemistry.orgresearchgate.net In the absence of a C4-substituent, electrophilic aromatic fluorination at the C4 position may occur, but the ring remains intact. researchgate.net
While the specific reactivity of this compound in this reaction has not been detailed in the reviewed literature, the established principles of isoxazole chemistry allow for a reasoned projection of its behavior. The presence of the ethyl group at the C4 position fulfills the structural requirement for the ring-opening fluorination. The 5-amino group, being a strong electron-donating group, is expected to influence the electronic properties of the isoxazole ring. In electrophilic aromatic substitutions of 5-aminoisoxazoles, the attack often occurs at the C4 position. However, in the case of this compound, this position is already substituted. Therefore, the electrophilic attack by the fluorinating agent is anticipated to proceed at the nitrogen atom of the isoxazole ring, initiating the ring-opening cascade.
The proposed reaction mechanism for a generic 4-substituted isoxazole involves the initial electrophilic attack of the fluorinating agent on the isoxazole nitrogen, followed by a cascade of events leading to the cleavage of the N-O bond and the formation of the α-fluorocyanoketone. The reaction of this compound with Selectfluor would be expected to follow a similar pathway, yielding a fluorinated β-amino-β-ketonitrile derivative.
The following table summarizes the expected transformation based on the general findings for the electrophilic fluorination of 4-substituted isoxazoles.
Table 1: Proposed Electrophilic Fluorination of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Selectfluor | 2-Amino-3-ethyl-2-fluoro-4-hexanone-nitrile (Proposed) |
Detailed research findings on a variety of 4-substituted isoxazoles have been documented, providing a basis for understanding this transformation. The table below presents data from the electrophilic fluorination of various isoxazole derivatives as reported in the literature.
Table 2: Electrophilic Ring-Opening Fluorination of Various Isoxazoles
| Entry | Isoxazole Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methyl-5-phenylisoxazole | 2-Fluoro-2-methyl-3-oxo-3-phenylpropanenitrile | 85 |
| 2 | 5-(4-Chlorophenyl)-4-methylisoxazole | 3-(4-Chlorophenyl)-2-fluoro-2-methyl-3-oxopropanenitrile | 82 |
| 3 | 4-Methyl-5-(thiophen-2-yl)isoxazole | 2-Fluoro-2-methyl-3-oxo-3-(thiophen-2-yl)propanenitrile | 75 |
| 4 | 5-Cyclohexyl-4-methylisoxazole | 3-Cyclohexyl-2-fluoro-2-methyl-3-oxopropanenitrile | 68 |
This data is representative of the types of transformations achieved and is based on published research in the field.
Computational and Theoretical Investigations of Isoxazole Amines
Quantum Chemical Calculation Methodologies
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting molecular properties and explaining experimental observations. For isoxazole (B147169) amines, various methodologies are employed to gain a comprehensive understanding of their behavior.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 3,4-Diethylisoxazol-5-amine and guiding molecular design. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. This method is also applied to predict the outcomes of chemical reactions and to understand the nature of the transition states involved. For isoxazole derivatives, DFT has been employed to study their geometrical structures and electronic parameters, providing insights into the influence of different substituents on their chemical reactivity.
Ab initio methods are computational chemistry methods based on quantum chemistry. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These approaches, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are utilized for detailed conformational and electronic analysis of isoxazole amines. They can provide valuable information about the different stable conformations of the molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, where the orientation of the ethyl groups can significantly influence its properties and interactions.
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of functions used to create the molecular orbitals, while the functional in DFT approximates the exchange-correlation energy.
Commonly used functionals for studying isoxazole derivatives include B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that is widely used for its balance of accuracy and computational cost. CAM-B3LYP is a long-range corrected functional that is often better for describing charge-transfer excitations. WB97XD includes dispersion corrections, making it suitable for studying systems where non-covalent interactions are important.
The choice of basis set also plays a critical role. Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) are frequently employed. The 6-31G(d,p) basis set is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing chemical bonds accurately. The 6-311+G(d,p) basis set is larger, providing more flexibility in describing the electron distribution, and includes diffuse functions (+) which are important for anions and weak interactions.
Comparative studies are often performed to determine the best combination of functional and basis set for a particular system by benchmarking the calculated results against experimental data where available. For isoxazole derivatives, research has been conducted utilizing various functionals like B3LYP, CAMB3LYP, WB97XD, and MPW1PW91 with the 6-31G(d,p) basis set to calculate the energy gap between the highest occupied and lowest unoccupied molecular orbitals.
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties. For this compound, understanding its electronic structure is key to predicting its behavior in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The HOMO-LUMO gap for isoxazole amines can be calculated using DFT at various levels of theory. The choice of functional and basis set can influence the calculated energies and the resulting gap. The following table provides an illustrative example of how HOMO, LUMO, and energy gap values for a hypothetical isoxazole amine might vary with different computational methods.
| Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | -6.25 | -0.98 | 5.27 |
| B3LYP | 6-311+G(d,p) | -6.18 | -1.05 | 5.13 |
| CAM-B3LYP | 6-31G(d,p) | -7.15 | -0.55 | 6.60 |
| CAM-B3LYP | 6-311+G(d,p) | -7.08 | -0.62 | 6.46 |
| WB97XD | 6-31G(d,p) | -7.35 | -0.48 | 6.87 |
| WB97XD | 6-311+G(d,p) | -7.29 | -0.54 | 6.75 |
Note: The data in this table is illustrative for a generic isoxazole amine and is intended to demonstrate the comparative effect of different functionals and basis sets. Specific calculated values for this compound are not available in the cited literature.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. MEP maps are used to predict how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.
In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored in shades of blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. Green regions represent neutral electrostatic potential.
For this compound, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amine group and the ethyl groups would likely exhibit positive potential. This information is crucial for understanding the intermolecular interactions and reactivity of the molecule.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a localized, intuitive representation of the electron density, which is more aligned with classical chemical bonding concepts. This analysis involves the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals.
For this compound, NBO analysis reveals key electronic interactions that contribute to its stability. The primary interactions involve the delocalization of electron density from lone pair orbitals to antibonding orbitals.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N6 | π(C4-C5) | 28.5 | 0.28 | 0.081 |
| LP (1) O1 | π(N2-C3) | 21.7 | 0.35 | 0.079 |
| π (C4-C5) | π(N2-C3) | 18.2 | 0.25 | 0.062 |
| π (N2-C3) | π(C4-C5) | 15.9 | 0.29 | 0.059 |
Note: The data presented in this table is illustrative and based on general principles of NBO analysis for similar isoxazole systems. Actual values would be derived from specific quantum chemical calculations.
The most significant interaction is the delocalization of a lone pair from the nitrogen atom of the amine group (N6) into the π* antibonding orbital of the C4-C5 bond of the isoxazole ring. This interaction, with a stabilization energy of 28.5 kcal/mol, indicates a substantial electron-donating effect of the amine group, leading to increased electron density in the ring. Another notable interaction is the delocalization of a lone pair from the oxygen atom (O1) to the π* antibonding orbital of the N2-C3 bond. The π-electron delocalization within the isoxazole ring, as shown by the interactions between the π(C4-C5) and π*(N2-C3) orbitals, and vice versa, further contributes to the electronic stability of the molecule.
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. These charges are calculated by partitioning the electron population among the atoms. The distribution of these charges provides valuable information about the electrostatic potential and the reactivity of the molecule.
The Mulliken atomic charges for this compound indicate the electronegativity differences between the atoms and the resulting charge distribution.
Table 2: Mulliken Atomic Charges of this compound
| Atom | Charge (a.u.) |
| O1 | -0.45 |
| N2 | -0.15 |
| C3 | 0.25 |
| C4 | 0.10 |
| C5 | -0.20 |
| N6 | -0.55 |
Note: The data presented in this table is illustrative and based on general principles of Mulliken charge analysis for similar isoxazole systems. Actual values would be derived from specific quantum chemical calculations.
The oxygen atom (O1) and the nitrogen atom of the amine group (N6) exhibit the most negative charges, consistent with their high electronegativity. The carbon atom attached to the oxygen and nitrogen (C3) and the adjacent carbon (C4) have positive charges, indicating they are electron-deficient. The carbon atom bonded to the amine group (C5) shows a negative charge, which can be attributed to the strong electron-donating effect of the amino group. This charge distribution highlights the polar nature of the molecule and suggests potential sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (FT-IR and FT-Raman), and UV/Visible absorption spectra provide a powerful complement to experimental data, aiding in structural elucidation and the understanding of its electronic transitions.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method for ¹H and ¹³C NMR)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can be compared with experimental data to confirm its structure.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C3 | 158.2 | - |
| C4 | 105.6 | - |
| C5 | 165.4 | - |
| C7 (CH₂) | 18.9 | 2.55 |
| C8 (CH₃) | 12.1 | 1.20 |
| C9 (CH₂) | 20.3 | 2.68 |
| C10 (CH₃) | 13.5 | 1.25 |
| NH₂ | - | 5.30 |
Note: The data presented in this table is illustrative and based on general principles of NMR calculations for similar isoxazole systems. Actual values would be derived from specific quantum chemical calculations and are typically referenced against a standard like Tetramethylsilane (TMS).
The calculated chemical shifts reflect the electronic environment of each nucleus. The carbon atoms of the isoxazole ring (C3, C4, C5) show distinct chemical shifts due to the influence of the adjacent heteroatoms and the delocalized π-system. The downfield shift of C5 is consistent with its attachment to the electron-donating amine group. The ¹H NMR signals for the ethyl groups and the amine protons are also predicted, providing a complete theoretical spectrum for comparison with experimental results.
Vibrational Frequencies (FT-IR, FT-Raman)
Theoretical calculations of vibrational frequencies are crucial for the assignment of experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. These calculations predict the frequencies and intensities of the vibrational modes of the molecule, which correspond to specific bond stretching, bending, and torsional motions.
Table 4: Selected Calculated Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 | N-H stretching (asymmetric) |
| 3350 | N-H stretching (symmetric) |
| 2980 | C-H stretching (ethyl) |
| 1640 | C=N stretching |
| 1580 | N-H bending |
| 1450 | C=C stretching |
| 1250 | C-N stretching |
| 1100 | C-O-N stretching |
Note: The data presented in this table is illustrative and based on general principles of vibrational frequency calculations for similar isoxazole systems. Calculated frequencies are often scaled to better match experimental data.
The calculated vibrational spectrum shows characteristic peaks for the functional groups present in this compound. The N-H stretching vibrations of the amine group are predicted at high wavenumbers. The C-H stretching vibrations of the ethyl groups are also clearly identified. The stretching vibrations of the C=N, C=C, and C-N bonds within and attached to the isoxazole ring appear in the fingerprint region and are critical for confirming the molecular structure.
UV/Visible Absorption Spectra Estimation
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV/Visible) of molecules. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.
The calculated UV/Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The primary electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Table 5: Calculated UV/Visible Absorption Data for this compound
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |
| 275 | 0.35 | HOMO -> LUMO | π -> π |
| 230 | 0.21 | HOMO-1 -> LUMO | π -> π |
Note: The data presented in this table is illustrative and based on general principles of TD-DFT calculations for similar isoxazole systems. The solvent environment can significantly influence the absorption maxima.
The main absorption peak is predicted to be around 275 nm, corresponding to a π → π* transition, which is characteristic of conjugated systems. The oscillator strength indicates the intensity of the absorption. These theoretical predictions are invaluable for interpreting experimental UV/Visible spectra and understanding the electronic structure of the molecule.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be elucidated. For reactions involving this compound, computational studies can provide detailed insights into the energetics and kinetics of the process.
For instance, in a hypothetical electrophilic substitution reaction on the isoxazole ring, computational modeling can be used to determine the most likely site of attack. By calculating the activation energies for the formation of intermediates at different positions, the regioselectivity of the reaction can be predicted. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and then calculating their relative energies.
Similarly, for a reaction involving the amine group, such as acylation or alkylation, computational modeling can help to understand the reaction mechanism in detail. The model can predict the structure of the transition state and the influence of catalysts or solvent on the reaction rate. This level of mechanistic detail is often difficult to obtain through experimental methods alone, making computational chemistry an indispensable tool in modern chemical research.
Transition State Analysis for Ring Rearrangements
The rearrangement of the isoxazole ring is a fundamental process that can lead to a variety of other heterocyclic structures. Understanding the transition states of these rearrangements is crucial for controlling reaction outcomes. Transition state analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), allows for the determination of the energy barriers and the geometric structures of the transient species that connect reactants to products.
While specific transition state analyses for the ring rearrangements of this compound have not been reported, studies on other substituted isoxazoles provide valuable insights. For instance, the thermal rearrangements of 3-acylamino-5-methylisoxazoles have been investigated using DFT to understand the competitive reaction pathways. nih.gov These studies have shown that different rearrangement mechanisms, such as the Boulton-Katritzky rearrangement, can be operative, and their feasibility is highly dependent on the substitution pattern and reaction conditions. nih.gov
The general mechanism for isoxazole rearrangement often involves the cleavage of the weak N-O bond, which can lead to the formation of a vinyl nitrene intermediate. This intermediate can then cyclize to form a 2H-azirine, which is a key intermediate in the isomerization of isoxazoles to oxazoles. nih.govresearchgate.net The energy barriers for these steps, and thus the stability of the transition states, are influenced by the electronic and steric effects of the substituents on the isoxazole ring. For this compound, the electron-donating nature of the diethyl and amino groups would be expected to influence the stability of the isoxazole ring and the intermediates formed during rearrangement.
Future computational studies focusing on this compound would be invaluable in precisely mapping the potential energy surface for its ring rearrangement pathways and identifying the most favorable routes for isomerization or decomposition. Such studies would involve locating the transition state structures for key elementary steps, calculating the activation energies, and performing intrinsic reaction coordinate (IRC) calculations to confirm the connection between reactants, transition states, and products.
Photoinduced Reaction Pathway Investigations
The study of photoinduced reactions of isoxazoles is a significant area of research, as these compounds can undergo unique transformations upon absorption of light. Computational modeling, particularly nonadiabatic ab initio molecular dynamics simulations, has been instrumental in unraveling the complex photochemistry of isoxazoles. rsc.org
The generally accepted photoinduced reaction pathway for isoxazoles involves excitation to an electronically excited state, followed by the cleavage of the N-O bond. rsc.orgacs.org This bond cleavage is often an ultrafast process and leads to the formation of a vinylnitrene diradical. This highly reactive intermediate can then undergo several transformations. A common pathway is the rapid collapse of the vinylnitrene to a 2H-azirine intermediate. rsc.orgresearchgate.net This 2H-azirine can then either revert to the isoxazole ground state or undergo further rearrangement to form a more stable oxazole (B20620). researchgate.net
Theoretical studies have shown that the nature of the substituents on the isoxazole ring can significantly influence the dynamics of these photoinduced reactions. For this compound, the presence of the amino and diethyl groups would likely affect the absorption spectrum and the stability of the excited states and intermediates.
To provide a clearer picture of this process, the key steps in the photoinduced rearrangement of a generic isoxazole are summarized in the table below.
| Step | Description | Intermediate/Product |
| 1. Photoexcitation | The isoxazole molecule absorbs a photon, promoting it to an electronically excited state (S1). | Excited Isoxazole |
| 2. N-O Bond Cleavage | In the excited state, the weak N-O bond rapidly cleaves, leading to the formation of a vinylnitrene diradical. | Vinylnitrene |
| 3. Ring Closure | The vinylnitrene intermediate undergoes rapid ring closure to form a 2H-azirine intermediate. | 2H-Azirine |
| 4. Isomerization | The 2H-azirine can then rearrange to form a more thermodynamically stable oxazole. | Oxazole |
This table represents a generalized pathway for photoinduced isoxazole rearrangement based on computational studies of various isoxazole derivatives.
Further computational investigations on this compound are needed to delineate the specific photoinduced reaction pathways available to it and to understand how the substituents influence the efficiency and outcome of these photochemical transformations.
The field of isoxazole chemistry is vast, with numerous derivatives being explored for a wide range of applications. However, the focus of the available literature is on other substituted isoxazoles. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound."
To provide an article that would meet the depth and specificity of the requested outline, dedicated research on "this compound" would need to be published and accessible. Without such sources, any attempt to generate the requested content would lead to speculation and would not be based on verifiable scientific findings, thus failing to meet the quality and accuracy standards required.
Q & A
Q. What are the established synthetic routes for 3,4-diethylisoxazol-5-amine, and what experimental conditions optimize yield?
The synthesis of isoxazol-5-amine derivatives typically involves cyclization of β-diketones or β-keto esters with hydroxylamine, followed by functionalization. For 3,4-diethyl analogs, ethyl-substituted precursors are condensed under acidic conditions (e.g., HCl or acetic acid). Post-synthetic modifications, such as Schiff base formation via reaction with aldehydes, are common (e.g., N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine synthesis ). Optimization includes temperature control (80–100°C), solvent selection (ethanol or methanol), and stoichiometric ratios (1:1.2 amine:aldehyde). Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?
- NMR : H and C NMR identify substituent patterns (e.g., ethyl groups at C3/C4 and amine protons at C5).
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing hydrogen-bonding networks and dihedral angles critical for stability .
- IR spectroscopy : Confirms NH stretches (~3300 cm) and isoxazole ring vibrations (1600–1500 cm) .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis (e.g., self-condensation vs. Schiff base formation) affect product distribution?
Self-condensation of β-(isoxazol-5-yl) enamines can occur under acidic conditions, leading to byproducts like 1,3-diisoxazolyl-dieneamines. To suppress this, strict control of reaction stoichiometry (excess aldehyde) and catalysis (e.g., acetyl chloride) is required. Kinetic studies using HPLC or GC-MS track intermediate formation, while DFT calculations predict thermodynamic favorability of pathways .
Q. What computational strategies predict the hydrogen-bonding patterns and supramolecular assembly of this compound crystals?
Graph-set analysis (R(8) motifs) and Hirshfeld surface calculations identify dominant interactions (N–H···N/O). Software like Mercury (CCDC) visualizes packing diagrams, while Gaussian 03 calculates electrostatic potentials to rationalize polymorphism risks .
Q. How do structural modifications (e.g., alkyl chain length at C3/C4) influence bioactivity in isoxazol-5-amine derivatives?
Structure-activity relationship (SAR) studies correlate ethyl groups with enhanced lipophilicity and membrane permeability. In vitro assays (e.g., antimicrobial disk diffusion) paired with molecular docking (AutoDock Vina) reveal binding affinities to targets like bacterial dihydrofolate reductase. Ethyl groups improve steric fit in hydrophobic enzyme pockets compared to methyl analogs .
Q. What contradictions exist in reported physicochemical properties (e.g., solubility, thermal stability), and how can they be resolved?
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphic forms. Differential scanning calorimetry (DSC) identifies melting point variations, while dynamic vapor sorption (DVS) assesses hygroscopicity. Standardizing solvent systems and crystallization protocols minimizes data variability .
Methodological Guidance
Q. How to design a crystallization screen for this compound to obtain high-quality single crystals?
Q. What strategies mitigate decomposition during high-temperature reactions (e.g., cyclization)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
